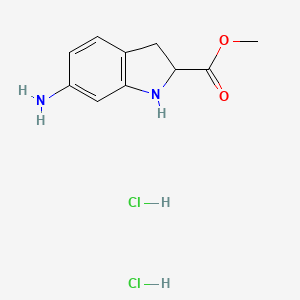

Methyl 6-aminoindoline-2-carboxylate dihydrochloride

Description

Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a substituted indoline derivative featuring a methyl ester group at position 2 and an amino substituent at position 6 of the indoline ring. The dihydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and biochemical research applications.

Properties

IUPAC Name |

methyl 6-amino-2,3-dihydro-1H-indole-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9;;/h2-3,5,9,12H,4,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYLAOCMLPIXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminoindoline-2-carboxylate dihydrochloride typically involves the reaction of indoline derivatives with methylating agents and subsequent amination. One common method involves the reaction of 6-nitroindoline with methyl chloroformate to form methyl 6-nitroindoline-2-carboxylate, which is then reduced to methyl 6-aminoindoline-2-carboxylate. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Synthetic Pathways for Analogous Indole Derivatives

The closest structural analogs include methyl 6-amino-1H-indole-2-carboxylate (CID 22060206) and methyl 6-aminoindole-4-carboxylate hydrochloride . Key reactions observed in these systems include:

Nucleophilic Substitution

-

C3 Functionalization : Ethyl 3-bromoindole-2-carboxylate derivatives undergo Buchwald–Hartwig amination with substituted anilines (e.g., morpholine, diethylamine) to yield C3-aminated products .

Example reaction:Critical parameters: Palladium catalysis, elevated temperatures (70–100°C) .

Photolytic and Thermal Decomposition

-

Azidoindoles (e.g., ethyl 4-azidoindole-2-carboxylate) decompose under UV light or heat to generate amidyl radicals, enabling cyclization to tricyclic lactams .

Example:

Ester Hydrolysis and Derivatization

-

Indole-2-carboxylate esters are hydrolyzed to carboxylic acids under acidic/basic conditions . For example:

Subsequent reactions include hydrazide formation and sulfonamide coupling .

Reactivity of Amino-Substituted Indoles

The presence of a 6-amino group (as in methyl 6-amino-1H-indole-2-carboxylate ) enables:

-

Electrophilic Aromatic Substitution : Directed para to the amino group (e.g., nitration, halogenation).

-

Reductive Alkylation : Conversion of nitro to amino groups via SnCl₂/HCl .

Comparative Analysis of Indoline vs. Indole Reactivity

While indoline derivatives (saturated analogs of indoles) are not explicitly discussed in the sources, key differences include:

-

Reduced Aromaticity : Indolines may undergo addition reactions (e.g., hydrogenation) more readily than indoles.

-

Acid-Base Behavior : The dihydrochloride salt form suggests protonation at the amino group, altering nucleophilicity.

Data Table: Reported Reactions of Structural Analogs

Research Gaps and Recommendations

-

Direct Studies on Indoline Derivatives : No literature explicitly addresses methyl 6-aminoindoline-2-carboxylate dihydrochloride. Priority areas include:

-

Catalytic Hydrogenation : Conversion of indole to indoline analogs.

-

Salt-Specific Reactivity : Impact of the dihydrochloride group on stability and reaction pathways.

-

-

Experimental Validation : Proposed routes should be tested under controlled conditions (e.g., Pd-catalyzed cross-coupling, photolysis).

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-aminoindoline-2-carboxylate dihydrochloride has the molecular formula and a molecular weight of 190.20 g/mol. The compound features a methyl ester functional group and an amino group attached to an indole structure, which contributes to its biological activity.

Therapeutic Applications

-

Anti-Tuberculosis Activity :

- Recent studies have indicated that compounds similar to methyl 6-aminoindoline-2-carboxylate exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb). Specifically, analogs have been identified that target the enzyme dehydroquinate synthase (DHQS), which is crucial in the biosynthesis of aromatic amino acids. The inhibition of DHQS has been linked to the antimycobacterial activity of certain derivatives, showing potential for developing new tuberculosis treatments .

- Modulation of Immune Response :

- Potential as a Drug Precursor :

Case Studies and Research Findings

Several research studies highlight the efficacy of methyl 6-aminoindoline-2-carboxylate in various applications:

- In Vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of Mtb in vitro with IC50 values indicating strong activity against resistant strains .

- Animal Models : In vivo studies using murine models have demonstrated significant reductions in bacterial load when treated with methyl 6-aminoindoline derivatives, supporting its potential use in therapeutic settings for tuberculosis .

- Clinical Implications : The modulation of immune responses through IL-4 pathways suggests potential applications in treating allergic conditions and enhancing vaccine responses .

Mechanism of Action

The mechanism of action of Methyl 6-aminoindoline-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Chlorooxoindoline-3-Carboxylate

Structural Differences :

- Position of Ester Group : The target compound has a methyl ester at position 2, whereas Methyl 6-chlorooxoindoline-3-carboxylate (CAS 151056-78-9) features the ester at position 3 .

- Substituent at Position 6: The target compound has an amino group (-NH₂), while the analog has a chloro (-Cl) substituent.

- Oxidation State : The analog includes an oxo group (C=O) at position 2, absent in the target compound.

Physicochemical Properties :

Implications :

- The amino group in the target compound may improve aqueous solubility compared to the chloro analog.

- The ester position (2 vs. 3) could influence conformational flexibility and binding affinity in biological systems.

1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride Monohydrate

Structural Differences :

- Core Structure : The imidazole ring in this compound (CAS 49575-10-2) contrasts with the indoline scaffold of the target compound.

- Substituents: The nitro (-NO₂) group at position 5 and methyl group at position 2 differ from the amino and ester groups in the target compound.

Physicochemical Properties :

| Property | This compound | 1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride Monohydrate |

|---|---|---|

| Molecular Formula | C₉H₁₁N₂O₂·2HCl | C₆H₁₀N₄O₂·2HCl·H₂O |

| Melting Point | Not specified | 195°C |

Implications :

- The dihydrochloride salt in both compounds improves stability but may affect crystallization behavior .

Methoxytryptamine Derivatives

General Comparison :

- Backbone Similarity : Tryptamine derivatives (e.g., 5-methoxytryptamine) share an ethylamine side chain but lack the ester and indoline ring system of the target compound.

- Functionalization: The methoxy (-OCH₃) group in tryptamines contrasts with the amino group in the target compound, impacting receptor selectivity (e.g., serotonin receptors vs. unknown targets for the indoline derivative) .

Research and Application Insights

- Synthetic Utility : The dihydrochloride salt form of the target compound simplifies purification and handling in synthetic workflows, similar to other hydrochloride salts in medicinal chemistry .

- Gaps in Data: Limited information on the target compound’s solubility, stability, or biological activity necessitates further empirical studies.

Biological Activity

Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a derivative of indole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Target and Mode of Action:

this compound exhibits a wide range of biological activities, including:

- Antiviral Activity: It has shown inhibitory effects against influenza A virus with an IC50 value of 7.53 μmol/L, indicating its potential as an antiviral agent.

- Anti-inflammatory Properties: The compound can modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Anticancer Activity: Indole derivatives are known for their anticancer properties, acting on various cancer cell lines through apoptosis induction and cell cycle arrest .

Biological Activities

The following table summarizes the biological activities reported for this compound:

Research Applications

This compound is utilized in various scientific fields:

- Chemistry: Serves as a building block in synthesizing more complex indole derivatives.

- Biology: Investigated for its potential therapeutic applications across multiple diseases.

- Medicine: Explored for its role in developing new treatments for viral infections, cancer, and other conditions.

- Industry: Used in creating new materials, dyes, and pigments.

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of various indole derivatives, this compound was identified as having significant inhibitory effects against influenza A. The study highlighted its potential as a lead compound for developing antiviral therapies.

Case Study 2: Anticancer Effects

Research conducted on the anticancer properties of indole derivatives demonstrated that this compound could induce apoptosis in several cancer cell lines. Flow cytometric analysis confirmed its ability to arrest the cell cycle at the G2/M phase, providing insights into its mechanism of action against cancer cells .

Q & A

Basic: What are the recommended synthetic routes for Methyl 6-aminoindoline-2-carboxylate dihydrochloride?

Answer:

Synthesis typically involves cyclization of substituted indole precursors followed by carboxylation and amination. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during carboxylation.

- Cyclization : Employ palladium-catalyzed cross-coupling or acid-mediated cyclization for indoline ring formation.

- Hydrolysis and salt formation : Convert the free base to the dihydrochloride salt using HCl in methanol or ethanol .

Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%), confirmed by HPLC .

Basic: What analytical techniques confirm the compound’s purity and structural identity?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (purity >95%) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks ([M+H]+ and [M+2H]2+ for dihydrochloride).

- 1H/13C NMR : Compare chemical shifts with analogs (e.g., δ 3.7 ppm for methyl ester; δ 6.8–7.2 ppm for indoline protons) .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Response : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can researchers resolve discrepancies in NMR data during characterization?

Answer:

- Deuterated Solvent Effects : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. NH2 resonances) .

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths from X-ray structures) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediate stability .

Advanced: How can X-ray crystallographic data inconsistencies be addressed?

Answer:

- Refinement Tools : Use SHELXL for high-resolution refinement, adjusting thermal parameters and occupancy for disordered atoms .

- Validation Software : Check for twinning (PLATON) and hydrogen-bonding networks (Mercury) .

- ORTEP Visualization : Confirm molecular geometry (e.g., indoline ring puckering) using displacement ellipsoids .

- Data Comparison : Cross-validate with computational models (DFT-optimized structures) .

Advanced: How to model the compound’s conformational dynamics computationally?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict stable conformers .

- Molecular Dynamics (MD) : Simulate solvation effects (water, DMSO) on ring puckering and hydrogen bonding .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the indoline ring .

Advanced: What methods assess the compound’s stability under varying conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .

- LC-MS Stability Monitoring : Detect hydrolysis products (e.g., free carboxylic acid) .

- pH Stability Profiling : Test solubility and degradation in buffers (pH 1–12) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.